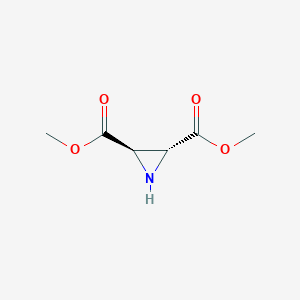

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate is an organic compound with a unique aziridine ring structure Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under basic conditions. For instance, the reaction of dimethyl 2,3-dibromosuccinate with ammonia or primary amines can yield the desired aziridine compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization or chromatography may be employed to isolate the product from reaction mixtures.

化学反応の分析

Cycloaddition Reactions

The compound participates in Zn(II)-catalyzed cycloaddition reactions, forming pyrrolidine derivatives. Key findings include:

Reaction Mechanism

-

Carbon-Carbon Bond Cleavage : Treatment with Zn(II) salts (e.g., ZnCl₂) induces cleavage of the aziridine’s C–C bond, generating an azomethine ylide intermediate .

-

Cycloaddition Pathway : The ylide undergoes [π4s + π2s] cycloaddition with dipolarophiles such as dialkyl azodicarboxylates or dimethyl acetylenedicarboxylate. The stereochemistry of the starting aziridine is directly transferred to the resulting pyrrolidine .

Experimental Data

This reaction is highly stereospecific, preserving the (2R,3R) configuration of the parent aziridine .

N-Acylation and Peptide Coupling

The compound serves as a scaffold for synthesizing biologically active derivatives via N-acylation:

Methodology

-

Reagents : Propylphosphonic anhydride (PPA) is used as a coupling agent for N-acylation with Boc-protected fragments or dipeptides .

-

Stereochemical Integrity : The reaction retains the aziridine’s stereochemistry, enabling the synthesis of enantiopure products .

Case Study: Antileishmanial Derivatives

-

Derivative Synthesis : (2S,3S)-bis(4-bromobenzyl) aziridine-2,3-dicarboxylate was functionalized with nicotinoyl (Nip) groups to enhance antiparasitic activity .

-

Biological Impact : N-Acylated derivatives showed improved efficacy against Leishmania major, with IC₅₀ values comparable to miltefosine .

Theoretical Reactivity

-

Nucleophilic Attack : Amines, alcohols, or thiols can open the ring, forming substituted succinate derivatives.

-

Catalytic Influence : Lewis acids (e.g., Zn²⁺) may accelerate ring-opening by polarizing the C–N bond .

Comparative Analysis of Reactivity

科学的研究の応用

Scientific Research Applications

The applications of dimethyl (2R,3R)-aziridine-2,3-dicarboxylate can be categorized into several key areas:

Organic Synthesis

- Building Block : It is widely used as a building block for synthesizing complex organic molecules and nitrogen-containing heterocycles.

- Reactivity : The compound undergoes nucleophilic substitution, oxidation, and reduction reactions, making it versatile for creating various derivatives.

Biological Research

- Enzyme Mechanisms : Its reactivity allows for the study of enzyme mechanisms and protein modifications. The aziridine ring can be opened by nucleophiles such as amines and alcohols, leading to modified biological molecules.

Medicinal Chemistry

-

Anticancer Activity : this compound has shown potential as an anticancer agent. Studies indicate that aziridine derivatives can act as alkylating agents that interact with DNA, inhibiting replication in cancer cell lines like HeLa and Ishikawa .

- Case Study : In vitro assessments revealed IC50 values comparable to established chemotherapeutics such as cisplatin.

-

Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. Research has shown that it disrupts bacterial cell membranes effectively .

- Case Study : Certain derivatives demonstrated minimum inhibitory concentrations (MIC) similar to conventional antibiotics against resistant strains like MRSA.

- Antiparasitic Activity : Recent investigations highlight its potential against parasites such as Trypanosoma brucei and Plasmodium falciparum, showing selective inhibition of enzymes critical for parasite survival .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other aziridine derivatives showcases its unique position in terms of biological activity:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Antiparasitic Activity |

|---|---|---|---|

| This compound | Similar to cisplatin | Comparable to antibiotics | Significant inhibition |

| Imexon | 10 µM | Lower than aziridines | Not applicable |

| Other Aziridines | Varies | Varies | Varies |

作用機序

The mechanism by which dimethyl (2R,3R)-aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

類似化合物との比較

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate can be compared with other aziridine derivatives and related compounds:

Aziridine: The simplest aziridine, which lacks the ester groups present in this compound.

N-Methylaziridine:

Oxaziridines: Compounds with an oxygen atom in the ring, which have different reactivity profiles compared to aziridines.

生物活性

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate is a compound of significant interest in medicinal and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a three-membered aziridine ring with two carboxylate ester groups. The aziridine structure imparts notable reactivity, making it a useful intermediate in organic synthesis and a potential candidate for biological activity.

The biological activity of this compound is primarily attributed to the high ring strain associated with the aziridine structure. This strain facilitates nucleophilic attacks , leading to ring-opening reactions that can modify biological macromolecules such as proteins and nucleic acids. These modifications can alter their functions, potentially impacting various biological pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties . Research indicates that aziridine derivatives can act as alkylating agents, which interact with DNA and inhibit replication. For instance, studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values for these compounds often approach those of established chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound also displays antimicrobial activity . Aziridines are known for their ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to conventional antibiotics against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antiparasitic Activity

Recent investigations have highlighted the antiparasitic potential of aziridine derivatives. For example, certain compounds derived from aziridine-2,3-dicarboxylates have shown selective inhibition of cathepsin L-like enzymes in parasites like Trypanosoma brucei and Plasmodium falciparum, demonstrating significant leishmanicidal activity . These findings suggest that this compound could be further explored for its potential in treating parasitic infections.

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Efficacy :

- Leishmanicidal Activity :

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Antiparasitic Activity |

|---|---|---|---|

| This compound | Similar to cisplatin | Comparable to antibiotics | Significant inhibition |

| Imexon | 10 µM | Lower than aziridines | Not applicable |

| Other Aziridines | Varies | Varies | Varies |

特性

IUPAC Name |

dimethyl (2R,3R)-aziridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。